molecular formula C26H31N5O2S B2474177 5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-53-8

5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2474177
CAS No.: 898367-53-8
M. Wt: 477.63
InChI Key: KUXVAJQCQGQTBH-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic derivatives featuring a thiazolo[3,2-b][1,2,4]triazol-6-ol core substituted with a benzylpiperazine moiety and a 4-ethoxyphenyl group. The ethyl group at position 2 and the ethoxyphenyl-benzylpiperazine side chain likely influence solubility, bioavailability, and binding specificity .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)-(4-ethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O2S/c1-3-22-27-26-31(28-22)25(32)24(34-26)23(20-10-12-21(13-11-20)33-4-2)30-16-14-29(15-17-30)18-19-8-6-5-7-9-19/h5-13,23,32H,3-4,14-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXVAJQCQGQTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)CC5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies demonstrating its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a thiazolo-triazole core structure, which is known for its diverse biological activities. The presence of the benzylpiperazine and ethoxyphenyl groups enhances its interaction with biological targets.

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-triazole have shown promising results in inhibiting cancer cell proliferation. A study revealed that certain triazole derivatives demonstrated cytotoxic activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (MCF-7) with IC50 values ranging from 6.2 μM to 43.4 μM .

Antimicrobial Properties

The thiazole and triazole structures are associated with antimicrobial activity. In vitro studies have demonstrated that similar compounds exhibit effective antibacterial properties against pathogenic bacteria. For example, certain triazole derivatives displayed significant inhibition against Staphylococcus aureus and Escherichia coli .

Neuropharmacological Effects

Compounds similar to this compound have been studied for their effects on neurotransmitter systems. They show potential as GlyT1 inhibitors, which are important for treating schizophrenia and cognitive disorders. A related triazole compound exhibited an IC50 of 1.06 nM against GlyT1, indicating high potency .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymatic Pathways : The thiazole and triazole rings may inhibit specific enzymes involved in tumor growth and proliferation.
  • Receptor Modulation : The piperazine moiety may enhance binding to neurotransmitter receptors, influencing neurological pathways.
  • DNA Interaction : Triazoles are known to intercalate into DNA, disrupting replication in cancer cells.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Cytotoxicity Against Cancer Cells : A study reported that a related triazole compound had an IC50 value of 27.3 μM against T47D breast cancer cells .
    CompoundCell LineIC50 (μM)
    Triazole Derivative AHCT-1166.2
    Triazole Derivative BMCF-743.4
    Triazole Derivative CT47D27.3
  • Antibacterial Activity : Another study highlighted the antibacterial efficacy of similar compounds against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like chloramphenicol .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The table below highlights key structural differences between the target compound and similar derivatives:

Compound Name Core Structure Key Substituents Notable Functional Groups
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-Benzylpiperazin-1-yl, 4-ethoxyphenyl, 2-ethyl Ethoxy, benzylpiperazine, ethyl
5-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-nitrobenzamido)]benzo[d]oxazole Benzo[d]oxazole Benzhydrylpiperazine, nitrobenzamido Nitro, amide
4-(4-Benzhydrylpiperazin-1-oyl)-2-[N-(4-substituted-3-nitrobenzamido)]thiazole Thiazole Benzhydrylpiperazine, 3-nitrobenzamido Nitro, amide
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...] Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Chlorophenylpiperazine, 4-ethoxy-3-methoxyphenyl, 2-methyl Chloro, methoxy, ethoxy
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole 4-Methoxyphenylpyrazole, variable R groups (e.g., methyl, phenyl) Methoxy, thiadiazole

Key Observations :

  • The target compound’s thiazolo-triazole core distinguishes it from benzoxazole () and triazolo-thiadiazole () analogs, which may alter electronic properties and metabolic stability.
  • The benzylpiperazine moiety is shared with benzhydrylpiperazine analogs (), but its spatial arrangement differs due to the absence of a nitrobenzamido group, possibly reducing steric hindrance .

Key Observations :

  • The target compound’s synthesis employs TBTU (a coupling agent) and DMAP (a catalyst) under inert conditions, similar to analogs, but achieves higher yields (60–70%) than the thiazole derivative (28%) .
  • Triazolo-thiadiazoles () require multi-step reactions with phosphoryl chloride, indicating a more complex synthesis compared to the target compound’s single-step coupling .
Physicochemical Properties
Compound Melting Point (°C) Solubility (Predicted)
Target Compound Not reported Moderate (ethoxy and piperazine enhance aqueous solubility)
Benzo[d]oxazole analog 177–180 Low (nitro groups reduce solubility)
Thiazole analog 232–234 Very low (nitro and amide groups)
5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methylthiazolo[...] Not reported Moderate (chloro and methoxy balance lipophilicity)

Key Observations :

  • The target compound’s ethoxy group and piperazine moiety likely improve aqueous solubility compared to nitro-substituted analogs () .

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